molecular formula C13H23NO4 B570367 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate CAS No. 1415740-83-8

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate

Cat. No.: B570367
CAS No.: 1415740-83-8
M. Wt: 257.33
InChI Key: MVHJLPVFTFKCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is characterized by the presence of a piperidine ring substituted with tert-butyl, methyl, and carboxylate groups. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate involves several steps. One common method includes the reaction of piperidine derivatives with tert-butyl and methyl groups under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 2-methylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-8-10(11(15)17-5)6-7-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHJLPVFTFKCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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